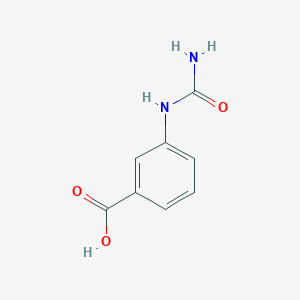

3-Ureidobenzoic acid

概要

説明

Synthesis Analysis

The synthesis of 3-Ureidobenzoic acid has been described in a study . The process involves the reaction of m-aminobenzoic acid with pyridine-3-isocyanate in ethanol. The reaction mixture is refluxed for 4 hours, then cooled to room temperature. The precipitate is then filtered and washed with ethanol and ether .Molecular Structure Analysis

The crystal structure of 3-Ureidobenzoic acid has been studied . The molecule is orthorhombic with a = 9.2062 (6) Å, b = 11.5258 (7) Å, c = 11.5263 (7) Å, and V = 1223.04 (13) Å .科学的研究の応用

Supramolecular Chemistry

3-Ureidobenzoic acid (UBA) is a key player in supramolecular chemistry due to its self-complementary quadruple hydrogen-bonding motif . This feature allows for the controlled self-assembly of molecules into predefined architectures, which is essential for creating complex structures in dilute conditions. UBA’s high dimerization constant makes it an excellent candidate for developing supramolecular polymers with enhanced mechanical properties .

Medicine

In the medical field, 3-Ureidobenzoic acid derivatives are explored for their potential therapeutic applications. While specific applications in medicine are not directly cited, the chemical’s properties suggest it could be useful in drug formulation and delivery systems .

Agriculture

Organic acids, including derivatives of benzoic acid, play a crucial role in soil fertility and plant health. They are involved in the solubilization of minerals, biocontrol of phytopathogens, and induction of systemic resistance in plants . While 3-Ureidobenzoic acid itself may not be directly mentioned, its structural similarity to benzoic acid suggests it could have applications in enhancing soil ecosystem sustainability.

Material Science

3-Ureidobenzoic acid contributes to material science through its role in the development of supramolecular polymers. These polymers exhibit significant improvements in mechanical properties upon functionalization with UBA, indicating potential applications in creating new materials with desirable physical characteristics .

Environmental Science

The environmental applications of organic acids include waste deodorization, eutrophication control, and wastewater treatment . As a derivative of benzoic acid, 3-Ureidobenzoic acid may be utilized in similar environmental applications, particularly in the sustainable management of soil ecosystems.

Biochemistry

In biochemistry, 3-Ureidobenzoic acid’s quadruple hydrogen-bonding motif is leveraged for the self-assembly of molecules, which is fundamental in the study of molecular interactions and the design of biochemical compounds .

Pharmacology

While direct applications in pharmacology are not explicitly detailed, the structural features of 3-Ureidobenzoic acid suggest its potential in the design of drug molecules and pharmacological agents, given its ability to form stable non-covalent interactions .

Analytical Chemistry

3-Ureidobenzoic acid is relevant in analytical chemistry , where its properties may be utilized in the development of analytical standards and reagents. Its detailed structural and chemical information supports its use in various analytical techniques, including NMR, HPLC, LC-MS, and UPLC .

作用機序

Target of Action

Mode of Action

Biochemical Pathways

特性

IUPAC Name |

3-(carbamoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDCBLOFRYIIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304417 | |

| Record name | 3-Ureidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20632-43-3 | |

| Record name | 20632-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ureidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

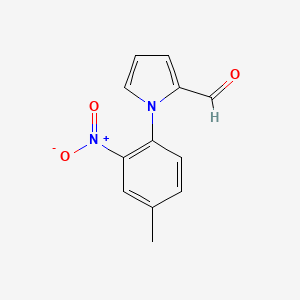

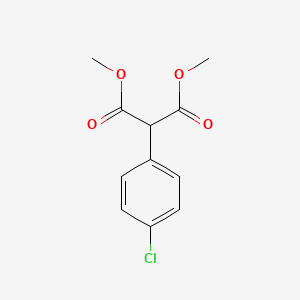

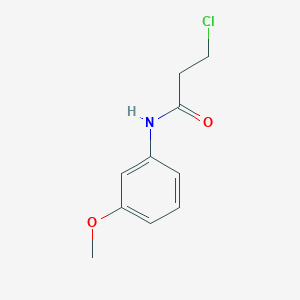

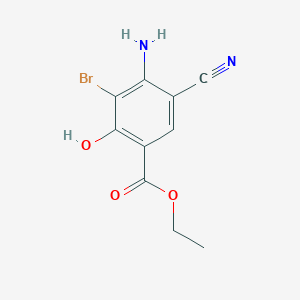

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

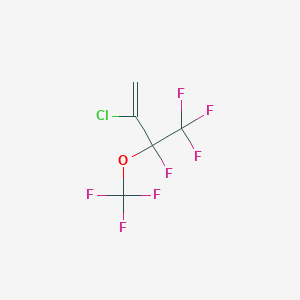

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Ureidobenzoic acid contribute to the formation of the metal complexes described in the study, and what is the significance of this approach?

A1: 3-UBA acts as an anionic ligand, readily binding to metal centers like palladium. The key to its function lies in its ability to simultaneously engage in intramolecular hydrogen bonding with a neutral ligand, specifically a urea-functionalized phosphine ligand, also present in the system []. This dual interaction effectively mimics the coordination behavior of a ditopic ligand, creating a well-defined catalytic environment around the metal center.

Q2: What spectroscopic data confirms the successful self-assembly of the metal complex incorporating 3-Ureidobenzoic acid?

A2: The research utilizes a combination of spectroscopic techniques to validate the self-assembly process. NMR spectroscopy, including 2D techniques, provides crucial information about the connectivity and spatial arrangement of the ligands around the palladium center. Deuterium labeling experiments further solidify the proposed structure by observing changes in NMR signals upon isotopic substitution [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)

![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)

![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)